2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride
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Overview
Description
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a propoxy chain, and a methoxybenzaldehyde moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the dimethylamino and propoxy groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-(Dimethylamino)propoxy)-3-methoxybenzoic acid.
Reduction: 2-(3-(Dimethylamino)propoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, potentially altering their activity. The propoxy chain and methoxybenzaldehyde moiety may also contribute to its overall effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-(Dimethylamino)propoxy)-4-methoxybenzaldehyde
- **2-(3-(Dimethylamino)propoxy)-3-ethoxybenzaldehyde
- **2-(3-(Dimethylamino)propoxy)-3-methoxybenzyl alcohol
Uniqueness
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water, facilitated by the hydrochloride salt form, also sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFJBNXPHIOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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